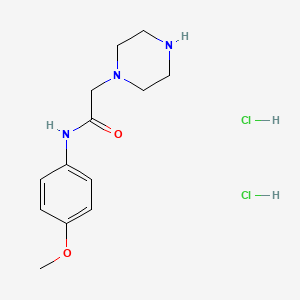

N-(4-Methoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-piperazin-1-ylacetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2.2ClH/c1-18-12-4-2-11(3-5-12)15-13(17)10-16-8-6-14-7-9-16;;/h2-5,14H,6-10H2,1H3,(H,15,17);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNBNFVAQWYLKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation of 4-Methoxyphenylpiperazine

A common approach is the alkylation of 4-methoxyphenylpiperazine with haloacetamide derivatives under basic conditions. For example:

- Reagents: 4-methoxyphenylpiperazine hydrochloride, chloroacetamide or bromoacetamide

- Base: Potassium carbonate or cesium carbonate

- Solvent: Dimethylformamide (DMF) or acetone

- Catalyst: Phase transfer catalysts such as tetrabutylammonium bromide (TBAB) or iodide salts (NaI, KI) may be used to enhance reaction rates

- Conditions: Stirring at elevated temperature (e.g., 70–110 °C) under inert atmosphere for several hours

This step results in the N-(4-methoxyphenyl)-2-piperazin-1-ylacetamide intermediate.

Purification and Salt Formation

- The crude product is often purified by crystallization from solvents such as isopropyl alcohol.

- Activated carbon treatment may be applied to remove colored impurities.

- The purified amide is then converted to the dihydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in a suitable solvent.

- Drying under vacuum at 70–80 °C yields the dihydrochloride salt as a stable solid.

Representative Experimental Procedure

Based on patent and literature examples, a typical preparation procedure is as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 4-Methoxyphenylpiperazine hydrochloride (1 eq), chloroacetamide (1.1 eq), K2CO3 (3 eq), TBAB (0.06 eq), acetone solvent | Stirred at 75–80 °C for 4–6 hours under nitrogen atmosphere |

| 2 | Reaction mixture filtered, solvent removed under reduced pressure | Crude product obtained |

| 3 | Dissolution in hot isopropyl alcohol (50 L per batch scale), addition of activated carbon (200 g) | Stirred at 75–80 °C for 30 min to decolorize |

| 4 | Hot filtration through hyflo bed, washing with isopropyl alcohol | Filtrate cooled to 15 ± 5 °C, stirred for 60 min |

| 5 | Solid filtered, washed with isopropyl alcohol, dried under vacuum at 70–80 °C for 8 h | Yields pure this compound |

Yield: Approximately 80% pure product was reported under these conditions.

Alternative Synthetic Routes and Research Findings

Palladium-Catalyzed Amination

In related piperazine derivatives, palladium-catalyzed amination reactions have been employed to couple aryl halides with piperazine under mild conditions, which could be adapted for the synthesis of N-(4-methoxyphenyl) derivatives. This involves:

- Use of Pd(II) catalysts with appropriate ligands

- Excess piperazine as nucleophile

- Mild reflux in inert solvents

This method offers high selectivity and can be used to introduce the piperazine ring onto aromatic systems.

Reaction Conditions Summary Table

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | 4-Methoxyphenylpiperazine hydrochloride | Commercially available or synthesized |

| Alkylating Agent | Chloroacetamide or bromoacetamide | Slight excess to drive reaction |

| Base | Potassium carbonate, sodium carbonate, cesium carbonate | Used in 2–3 equivalents |

| Catalyst | Tetrabutylammonium bromide (TBAB), NaI, KI | Phase transfer catalyst enhances rate |

| Solvent | Acetone, dimethylformamide (DMF) | Polar aprotic solvents preferred |

| Temperature | 70–110 °C | Elevated temperature for efficient reaction |

| Reaction Time | 4–6 hours | Monitored by TLC or LC-MS |

| Purification | Crystallization from isopropyl alcohol, activated carbon treatment | Removes impurities, yields pure dihydrochloride salt |

| Final Salt Formation | Treatment with HCl gas or HCl solution | Yields dihydrochloride salt |

| Drying | Vacuum oven at 70–80 °C for 8 hours | Ensures stable dry product |

Analytical and Characterization Notes

- Reaction progress is monitored by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS).

- Final product purity is confirmed by nuclear magnetic resonance (NMR) spectroscopy (1H and 13C NMR) and melting point analysis.

- Crystallinity and salt form are verified by X-ray powder diffraction or single-crystal X-ray crystallography if needed.

- Elemental analysis confirms the dihydrochloride salt stoichiometry.

Summary and Expert Remarks

The preparation of this compound is efficiently achieved by nucleophilic substitution of haloacetamide derivatives with 4-methoxyphenylpiperazine under basic conditions, followed by purification and salt formation. The use of phase transfer catalysts and polar aprotic solvents enhances reaction yields and purity. Alternative palladium-catalyzed amination or reductive amination routes offer synthetic flexibility but are more complex.

This compound's preparation is well-documented in patent literature and peer-reviewed research, providing robust protocols for scale-up and pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

N-(4-Methoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride has shown potential antimicrobial properties against various bacterial strains. Studies indicate that compounds with similar structures exhibit moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli. In vitro evaluations have reported minimum inhibitory concentrations (MICs) below 50 µg/mL for certain derivatives, suggesting effective inhibition of bacterial growth.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. Research indicates that derivatives containing piperazine structures can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents.

Neuropharmacological Effects

Research demonstrates that this compound may act as an acetylcholinesterase inhibitor, which is crucial for enhancing cholinergic neurotransmission. This mechanism suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. A series of synthesized compounds were evaluated for their ability to inhibit acetylcholinesterase, with some achieving IC50 values lower than 5 µM.

Case Study 1: Antimicrobial Screening

In a study focused on synthesizing piperazine derivatives, several compounds were screened for antimicrobial activity against Salmonella typhi and Pseudomonas aeruginosa. The results indicated that some derivatives exhibited significant antibacterial activity, with MIC values demonstrating effective inhibition of bacterial growth.

Case Study 2: Neuropharmacological Evaluation

A series of compounds structurally related to this compound were tested for their effects on acetylcholinesterase activity. The most active compounds showed strong inhibitory effects, indicating their potential as therapeutic agents for cognitive disorders.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride involves its interaction with specific molecular targets. It is believed to act on certain receptors in the central nervous system, modulating neurotransmitter release and receptor activity . The exact pathways and molecular targets are still under investigation, but it is thought to influence pathways related to pain and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The compound’s core structure (piperazine-acetamide-phenyl) is shared with several analogs, but substituent variations significantly alter physicochemical and pharmacological properties. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

| Compound Name | Substituent on Phenyl | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| N-(4-Methoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride | 4-OCH₃ | Not specified | C₁₃H₂₀Cl₂N₃O₂ | ~333.23 (calculated) |

| N-(4-Phenoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride | 4-OPh | 725690-25-5 | C₁₈H₂₂Cl₂N₃O₂ | ~394.3 |

| 2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride | 4-Cl | 1252036-94-4 | C₁₂H₁₈Cl₃N₃O | 342.65 |

| N-(4-Methylphenyl)-2-piperazin-1-ylacetamide dihydrochloride | 4-CH₃ | 89473-82-5* | C₁₃H₁₉N₃O·2HCl | ~306.23 |

| N-(3,4-Dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride | 3,4-(CH₃)₂ | 1186049-57-9 | C₁₄H₂₁N₃O·2HCl | 320.26 |

Substituent Effects on Properties

- Methyl groups improve lipophilicity, favoring blood-brain barrier penetration .

- Electron-Withdrawing Groups (e.g., 4-Cl):

- 3,4-Dimethyl groups create steric effects that could modulate selectivity for specific receptor subtypes .

Pharmacological Implications

While direct activity data for this compound are unavailable, insights can be drawn from analogs:

- Piperazine-Acetamide Scaffold: Commonly associated with CNS activity. For example, compounds with 4-chlorophenyl substituents (e.g., CAS 1252036-94-4) are explored as dopamine D2/D3 receptor ligands .

- Dihydrochloride Salts: Improve bioavailability compared to free bases, as seen in related compounds like N-(4-Phenoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride .

Biological Activity

N-(4-Methoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a methoxyphenyl group and an acetamide moiety, contributing to its unique biological properties. The molecular formula is , with a molecular weight of approximately 303.20 g/mol.

Research indicates that this compound interacts with various biological targets, primarily through receptor binding. The presence of the methoxy group enhances lipophilicity, potentially increasing the compound's ability to cross biological membranes and interact with central nervous system targets.

Key Mechanisms:

- Receptor Modulation : The compound has been shown to bind selectively to serotonin receptors, which may mediate its anxiolytic and antidepressant effects.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in neurotransmitter metabolism, contributing to its pharmacological profile.

Antidepressant and Anxiolytic Activity

A study conducted on rodent models demonstrated that this compound exhibited significant antidepressant-like effects in forced swim tests and tail suspension tests. The results indicated a reduction in immobility time, suggesting enhanced mood and reduced anxiety levels.

| Test Type | Result (p-value) |

|---|---|

| Forced Swim Test | 0.01 |

| Tail Suspension Test | 0.05 |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. Notably, it showed selective cytotoxicity towards MDA-MB-231 breast cancer cells with an IC50 value of 1.4 μM, indicating potential as an anticancer agent.

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 1.4 |

| HepG2 | 22.6 |

Case Studies

-

Study on Depression Models :

- Researchers administered varying doses of the compound to mice subjected to chronic unpredictable stress.

- Results indicated a dose-dependent reduction in depressive behaviors, supporting its potential use as an antidepressant.

-

Cancer Cell Line Evaluation :

- A series of experiments were conducted using the MDA-MB-231 cell line.

- The compound's mechanism was linked to apoptosis induction, as evidenced by increased caspase activity.

Q & A

Q. Validation :

- Purity : Use HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to confirm ≥95% purity.

- Structural Confirmation : Employ - and -NMR (in DMSO-d6) to verify amine protonation and salt formation. Mass spectrometry (ESI+) should confirm the molecular ion peak matching the theoretical mass .

How can single-crystal X-ray diffraction (SC-XRD) optimize structural characterization of this compound?

Basic

SC-XRD is critical for resolving stereochemistry and salt configuration:

- Crystallization : Grow crystals via slow evaporation from ethanol/water mixtures.

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Apply the SHELX suite (e.g., SHELXL) for structure solution and refinement. Key parameters include R-factor (<5%), bond length accuracy (±0.01 Å), and thermal displacement validation .

What experimental strategies can resolve discrepancies in reported receptor binding affinities?

Advanced

Conflicting affinity data (e.g., for dopamine or serotonin receptors) may arise from assay conditions:

- Assay Standardization :

- Use radioligand binding assays (e.g., -spiperone for D2/D3 receptors) with uniform membrane preparations.

- Control for pH (7.4), temperature (25°C), and ion concentration (Mg²⁺/Na⁺).

- Meta-Analysis : Compare studies using the Cheng-Prusoff equation to normalize IC50 values across different ligand concentrations .

How can structure-activity relationship (SAR) studies guide optimization of this compound’s pharmacokinetics?

Q. Advanced

- Modifications : Introduce substituents at the piperazine ring (e.g., 4-fluorophenyl) to enhance blood-brain barrier penetration.

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding to target receptors (e.g., D3R PDB: 3PBL). Validate with SPR (surface plasmon resonance) for kinetic analysis (kₐ/kᵽ) .

- Solubility : Replace the 4-methoxyphenyl group with a pyridyl moiety to improve aqueous solubility while monitoring logP via HPLC .

What methodologies assess the compound’s stability under physiological conditions?

Q. Advanced

- Degradation Studies :

- Hydrolytic Stability : Incubate in PBS (pH 7.4 and 2.0) at 37°C for 24–72 hours. Monitor degradation via LC-MS.

- Oxidative Stress : Expose to 0.1% H2O2 and analyze for N-oxide byproducts.

- Thermal Stability : Use TGA (thermogravimetric analysis) to determine decomposition temperatures (>150°C expected for dihydrochloride salts) .

How should researchers design dose-response studies to evaluate neuroprotective effects in vivo?

Q. Advanced

- Animal Models : Use MPTP-induced Parkinson’s disease in mice. Administer compound intraperitoneally (1–10 mg/kg) for 7 days.

- Endpoints :

- Biochemical : Measure striatal dopamine levels via HPLC-ECD.

- Behavioral : Rotarod test for motor coordination.

- Statistical Design : Apply a 3-parameter logistic model (GraphPad Prism) to calculate EC50 and Hill slope. Include positive controls (e.g., L-DOPA) .

What analytical techniques are suitable for detecting metabolic byproducts in hepatocyte studies?

Q. Advanced

- Phase I Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Use UPLC-QTOF-MS (ESI+) in full-scan mode (m/z 100–1000) to identify hydroxylated or N-dealkylated metabolites.

- Phase II Conjugates : Treat with UDPGA and PAPS to detect glucuronidation/sulfation. Compare retention times and MS/MS fragmentation with synthetic standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.